

Application Notes and Protocols for In Vivo Delivery of CPTH6 Hydrobromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CPTH6 hydrobromide

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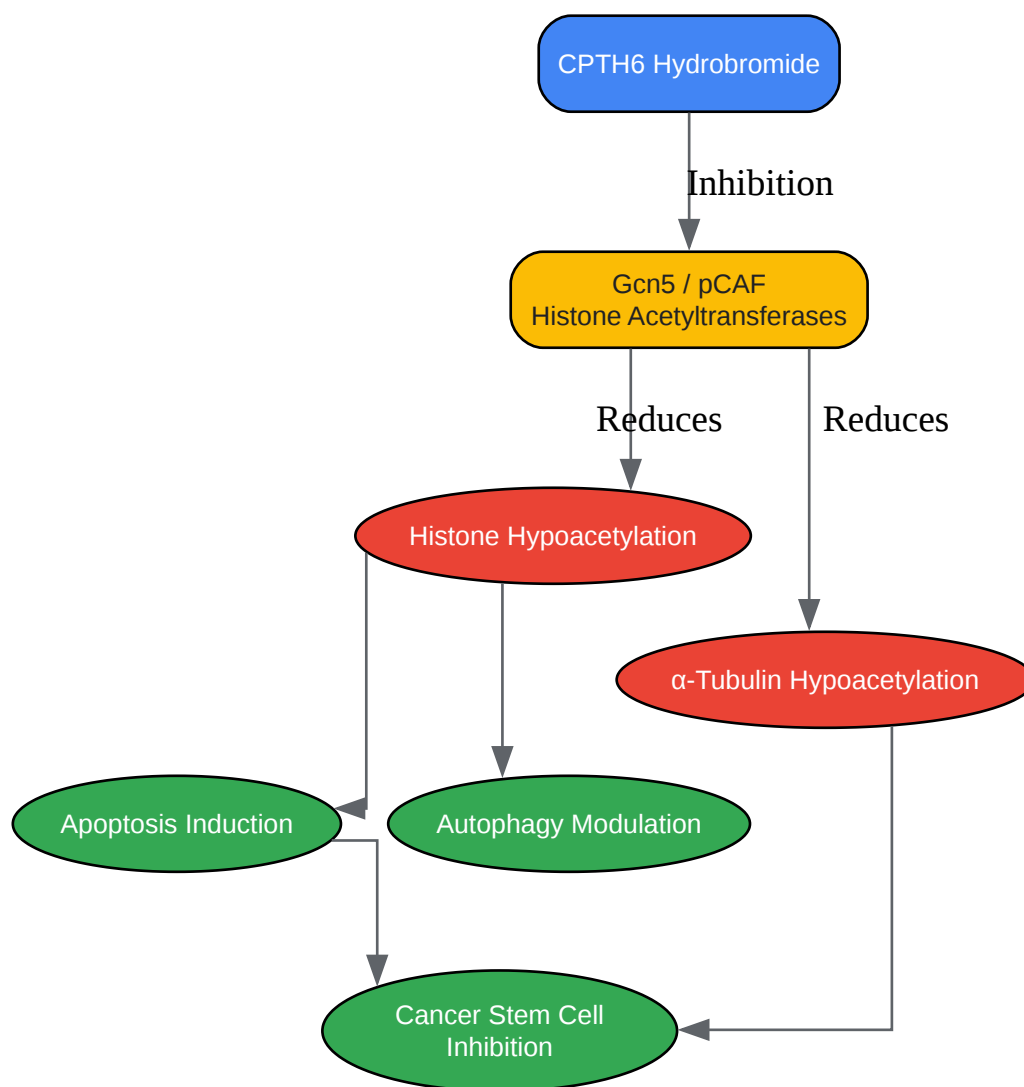
For Researchers, Scientists, and Drug Development Professionals

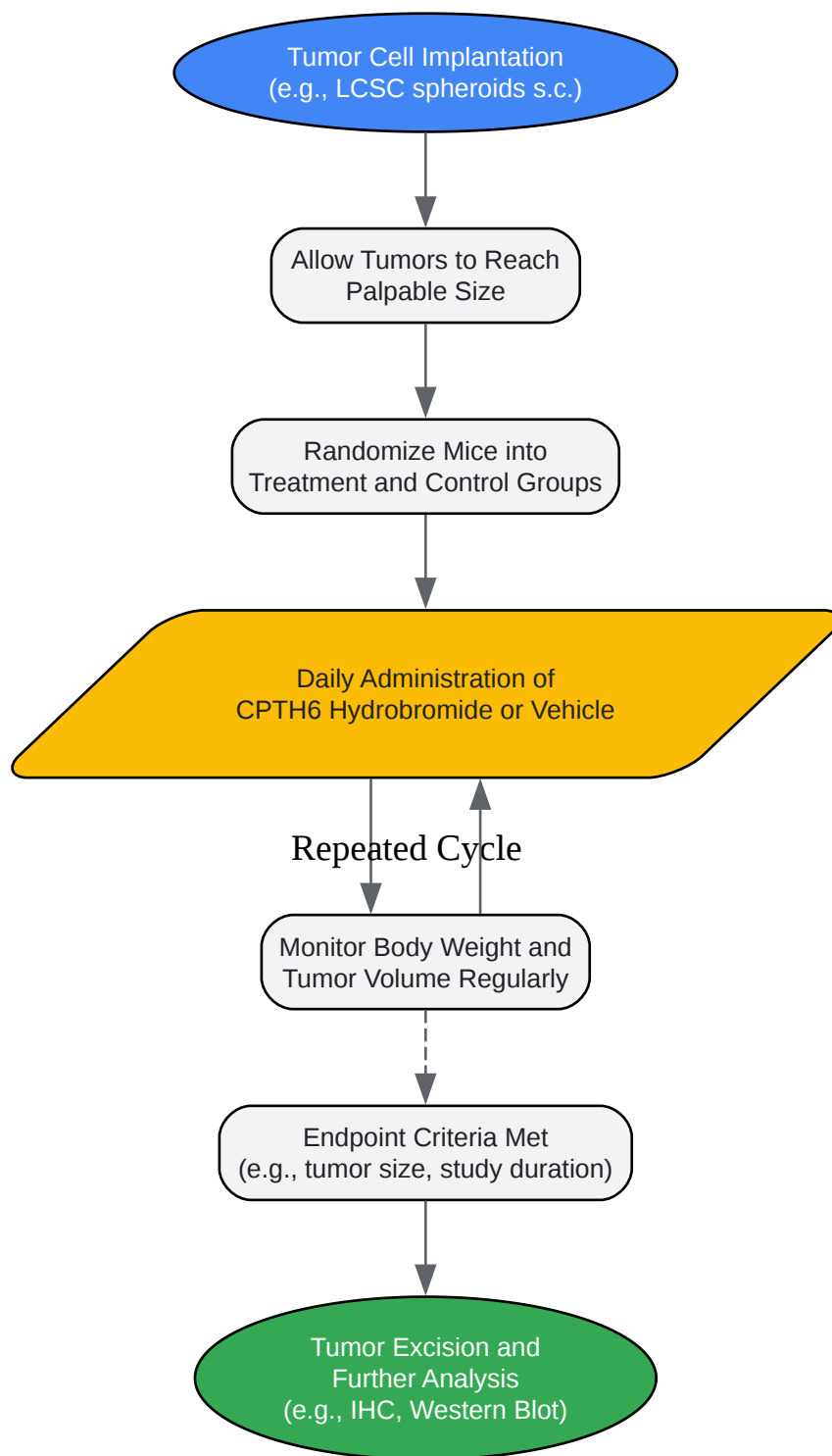
Introduction

CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a potent and specific inhibitor of the histone acetyltransferases (HATs) Gcn5 and pCAF.[1][2][3] By inhibiting these key epigenetic modulators, CPTH6 has demonstrated significant anti-neoplastic activity, particularly against cancer stem cells (CSCs).[1][4][5] It has been shown to induce apoptosis, modulate autophagy, and inhibit tubulin acetylation, making it a promising candidate for cancer therapy.[1][2][6] These application notes provide a comprehensive overview of the in vivo delivery methods for **CPTH6 hydrobromide** based on available preclinical data, offering detailed protocols and quantitative data to guide further research and development.

Mechanism of Action

CPTH6 exerts its anti-tumor effects primarily through the inhibition of Gcn5 and pCAF HATs.[1][2][3] This inhibition leads to a reduction in the acetylation of both histone and non-histone proteins, such as α -tubulin.[1][2][6] The downstream consequences of this action include the induction of the mitochondrial apoptotic pathway, characterized by the release of cytochrome c, and the modulation of the autophagic flux.[1][6] In the context of cancer stem cells, CPTH6 has been shown to preferentially target this subpopulation, leading to a reduction in stemness markers and inhibiting their self-renewal capacity.[1][4]





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- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Delivery of CPTH6 Hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2468327#in-vivo-delivery-methods-for-cpth6-hydrobromide]

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